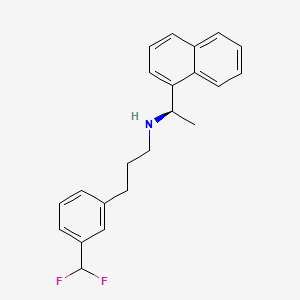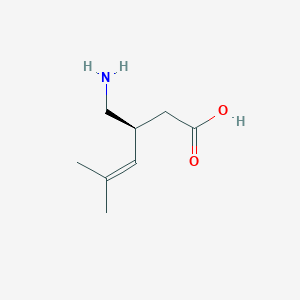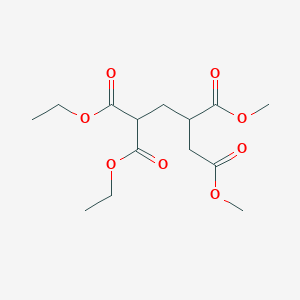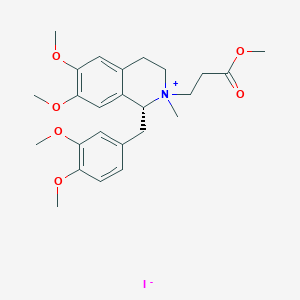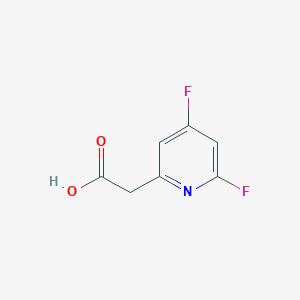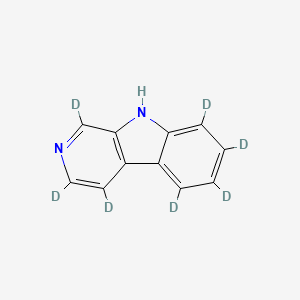
Alfentanil-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alfentanil-d3 Hydrochloride: is a deuterated form of Alfentanil, a potent, short-acting synthetic opioid analgesic. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful in various analytical and pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alfentanil-d3 Hydrochloride involves the incorporation of deuterium atoms into the Alfentanil molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The final product is then purified using chromatographic techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Alfentanil-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Alfentanil-d3 Hydrochloride is used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies. Its stable isotope-labeled nature allows for precise quantification and identification of compounds in complex mixtures.
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Alfentanil. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in biological systems.
Medicine: The compound is used in clinical research to investigate the effects of Alfentanil on the human body. It aids in the development of new analgesic drugs and in optimizing dosing regimens for pain management.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance.
Mécanisme D'action
Alfentanil-d3 Hydrochloride exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The deuterium atoms in this compound do not alter the mechanism of action but provide a stable isotope for analytical studies.
Comparaison Avec Des Composés Similaires
Fentanyl: A potent synthetic opioid with similar analgesic properties but longer duration of action.
Remifentanil: Another synthetic opioid with rapid onset and short duration of action.
Sufentanil: A more potent analogue of Fentanyl with a longer duration of action.
Uniqueness: Alfentanil-d3 Hydrochloride is unique due to its deuterium labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. Its rapid onset and short duration of action make it suitable for specific clinical and research applications where quick and controlled analgesia is required.
Propriétés
Formule moléculaire |
C21H33ClN6O3 |
|---|---|
Poids moléculaire |
456.0 g/mol |
Nom IUPAC |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(trideuteriomethoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H/i3D3; |
Clé InChI |
AQORHZJDCHLLJN-FJCVKDQNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OCC1(CCN(CC1)CCN2C(=O)N(N=N2)CC)N(C3=CC=CC=C3)C(=O)CC.Cl |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1-(piperazin-1-yl)ethanone](/img/structure/B13445006.png)
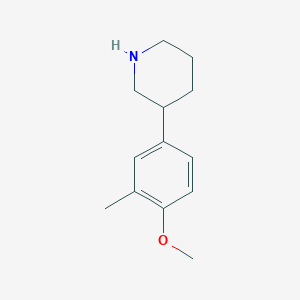
![(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)
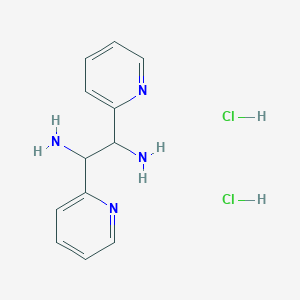
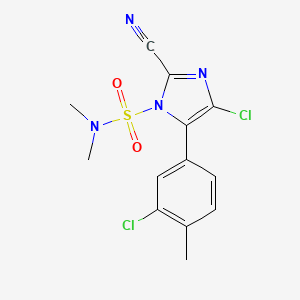
![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
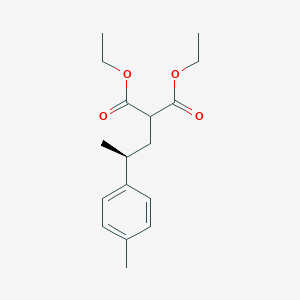
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)
